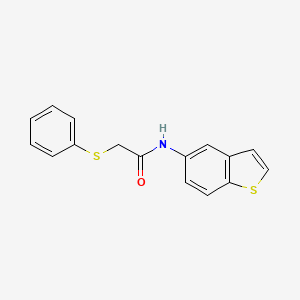

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide

Descripción general

Descripción

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide typically involves the reaction of 1-benzothiophen-5-ylamine with 2-phenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide

- N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide

- Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives

Uniqueness

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide stands out due to its specific structural features, such as the phenylsulfanyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.

Actividad Biológica

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide, often referred to in research contexts as a benzothiophene derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic endonuclease 1 (APE1). This compound has implications in various therapeutic areas, including cancer treatment and neuroprotection.

Overview of Biological Activity

Apurinic Endonuclease 1 Inhibition

The primary biological activity of this compound is its role as an APE1 inhibitor. APE1 is crucial in the base excision repair (BER) pathway, which repairs oxidative DNA damage. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to the active site of APE1, thereby preventing its function in DNA repair. This inhibition can lead to the accumulation of DNA damage within cells, promoting apoptosis in cancerous tissues while potentially sparing normal cells that have intact repair mechanisms .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

-

Cell Viability and Apoptosis

In vitro studies have shown that treatment with this compound significantly decreases the viability of various cancer cell lines, including breast and lung cancers. The compound enhances the efficacy of conventional chemotherapeutics such as doxorubicin and cisplatin by sensitizing cancer cells to their cytotoxic effects . -

Molecular Docking Studies

Molecular dynamics simulations have been employed to understand the interaction between this compound and APE1. These studies indicate a high binding affinity, suggesting that this compound could be developed into a potent therapeutic agent targeting DNA repair pathways . -

Neuroprotective Properties

Recent investigations have explored the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. The results suggest that it may mitigate neuronal injury by inhibiting APE1, thus preserving cellular integrity during oxidative challenges .

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c18-16(11-20-14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-19-15/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARHYIRRSLXXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329072 | |

| Record name | N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

895484-91-0 | |

| Record name | N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.